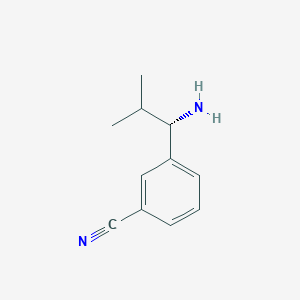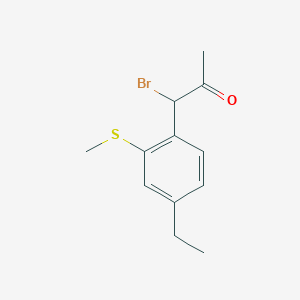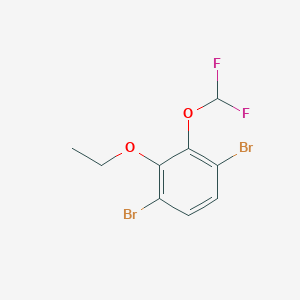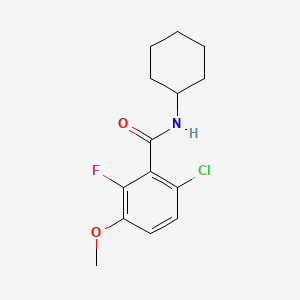
2'-O-Methyl-guanosine-5'-triphosphate, lithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methylguanosine-5’-triphosphate, lithium salt, 100mM solution is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly known for its inhibitory effects on hepatitis C virus non-structural protein 5B (NS5B) and its involvement in RNA synthesis and modification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-5’-triphosphate involves the phosphorylation of guanosine at the 5’ position. This process typically requires specific reagents and conditions to ensure the correct attachment of phosphate groups. The reaction conditions often include the use of phosphorylating agents and catalysts to facilitate the formation of the triphosphate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove any impurities and achieve the desired concentration of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methylguanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleotides, while substitution reactions may result in modified nucleotide analogs .
Aplicaciones Científicas De Investigación
2’-O-Methylguanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in RNA synthesis and modification, making it valuable in genetic and molecular biology research.
Medicine: The compound is used in the development of antiviral drugs, particularly for targeting RNA-based viruses such as hepatitis C.
Industry: It is utilized in the production of modified RNA species and other biochemical products
Mecanismo De Acción
The mechanism of action of 2’-O-Methylguanosine-5’-triphosphate involves its interaction with specific molecular targets and pathways. It inhibits the activity of hepatitis C virus non-structural protein 5B (NS5B), which is essential for viral RNA replication. This inhibition disrupts the viral replication process, thereby reducing the viral load. Additionally, the compound induces tubulin polymerization, which affects cellular processes and can have therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
2’-O-Methylguanosine-5’-triphosphate, sodium salt: This compound is similar in structure and function but differs in the counterion used.
Guanosine-5’-triphosphate: A naturally occurring nucleotide that serves as a precursor for RNA synthesis.
MANT-GTP: A modified nucleotide analog used in fluorescence-based studies of nucleotide-protein interactions .
Uniqueness
2’-O-Methylguanosine-5’-triphosphate, lithium salt, stands out due to its specific inhibitory effects on hepatitis C virus NS5B and its role in RNA modification. The lithium salt form provides unique solubility and stability properties, making it suitable for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15Li3N5O14P3 |
|---|---|
Peso molecular |
555.1 g/mol |
Nombre IUPAC |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3.3Li/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
Clave InChI |
DNABKBYLELJGQR-MSQVLRTGSA-K |
SMILES isomérico |
[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
SMILES canónico |
[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (R)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B14037667.png)
![[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol](/img/structure/B14037674.png)



![(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14037705.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)


